molecular formula C23H27BrN4O3 B5052689 N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide

N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide

Cat. No. B5052689
M. Wt: 487.4 g/mol
InChI Key: MYEOYKZZXVEOKL-UHFFFAOYSA-N
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Description

N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide is a chemical compound with the molecular formula C23H27BrN4O3 . It has a molecular weight of 487.398 . The compound is available from several suppliers, including Vitas M Chemical Limited, ChemDiv, Inc., ChemBridge Corporation, and Specs .


Molecular Structure Analysis

The molecular structure of N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide can be represented by the SMILES notation: CCc1ccc (NC(=O)C(=O)NCCN2CCN(CC2)C(=O)c2ccccc2Br)cc1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as solubility, melting point, boiling point, and density. Unfortunately, the search results do not provide specific information on these properties for N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide .

properties

IUPAC Name

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrN4O3/c1-2-17-6-8-20(9-7-17)26-22(30)21(29)25-10-11-27-12-14-28(15-13-27)23(31)18-4-3-5-19(24)16-18/h3-9,16H,2,10-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEOYKZZXVEOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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